molecular formula C16H17FN2O3S B13347826 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride CAS No. 28321-29-1

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13347826
CAS No.: 28321-29-1
M. Wt: 336.4 g/mol
InChI Key: RUZHISQRSKSARY-UHFFFAOYSA-N
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Description

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminophenyl group, a propanamido linkage, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-Aminophenylpropanoic Acid: This can be achieved through the reduction of 4-nitrophenylpropanoic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The 4-aminophenylpropanoic acid is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

    Sulfonyl Fluoride Formation: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permangan

Biological Activity

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound features a sulfonamide functional group linked to an aromatic amine and an amide moiety. Its structural formula can be represented as follows:

  • Chemical Formula : C14H16N2O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, making it effective against various bacterial strains.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antitumor Activity

Sulfonamides have also been explored for their antitumor effects. A study demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . The specific mechanism involves the inhibition of carbonic anhydrase, which is overexpressed in many tumors.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, mediators of inflammation. In vitro studies show that related compounds can significantly reduce COX-1 and COX-2 activity .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited comparable activity to traditional antibiotics, suggesting its potential as an alternative treatment option .
  • Case Study on Antitumor Activity :
    In another study focusing on breast cancer cell lines, the compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways. This finding highlights its potential role in cancer therapy .

Research Findings

Activity TypeFindingsReference
AntibacterialInhibits growth of Staphylococcus aureus and Escherichia coli; effective against resistant strains
AntitumorInduces apoptosis in breast cancer cells; inhibits carbonic anhydrase
Anti-inflammatoryReduces COX-1/COX-2 activity; decreases inflammatory markers in vitro

Properties

CAS No.

28321-29-1

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4-[3-(4-aminophenyl)propanoylamino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C16H17FN2O3S/c1-11-10-14(7-8-15(11)23(17,21)22)19-16(20)9-4-12-2-5-13(18)6-3-12/h2-3,5-8,10H,4,9,18H2,1H3,(H,19,20)

InChI Key

RUZHISQRSKSARY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N)S(=O)(=O)F

Origin of Product

United States

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